7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline and methoxy-substituted benzaldehydes.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, lithium aluminum hydride, and other nucleophiles.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a neuroprotective agent and its effects on neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and psychiatric disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels in the central nervous system.
Pathways Involved: It may modulate signaling pathways related to dopamine, serotonin, and other neurotransmitters, leading to its potential neuroprotective and therapeutic effects.
Comparison with Similar Compounds
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group, making it less versatile in certain chemical reactions.
5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom, which may reduce its biological activity and stability.
Other Fluorinated Isoquinolines: May have different substitution patterns, affecting their chemical and biological properties.
Uniqueness: 7-Fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of fluorine and methoxy substituents, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
7-fluoro-5-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12FNO/c1-13-10-5-8(11)4-7-6-12-3-2-9(7)10/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
JKVDRQKLZLLZLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1CCNC2)F |
Origin of Product |
United States |
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